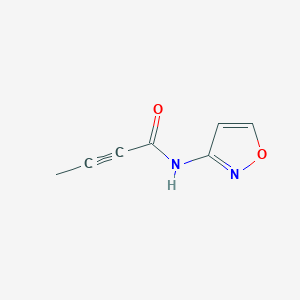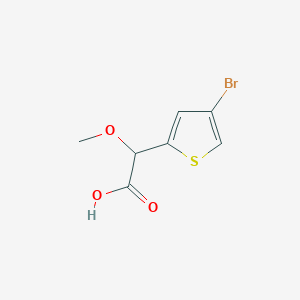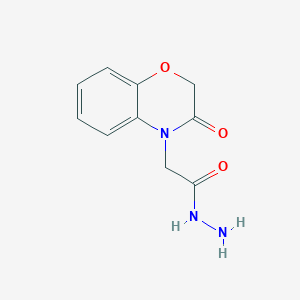![molecular formula C13H17BrN2O2S2 B2995796 2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868217-05-4](/img/structure/B2995796.png)
2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and propylsulfonyl groups would likely have a significant impact on the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For this compound, properties such as melting point, boiling point, solubility, and reactivity would be influenced by the presence of the bromophenyl, methylsulfanyl, and propylsulfonyl groups .Scientific Research Applications
Catalytic Applications
The compound's structural features, particularly the presence of sulfur and imidazole groups, may offer unique reactivity in catalytic processes. For instance, research on related sulfanyl and sulfonyl compounds has demonstrated their utility as catalysts in organic synthesis. The sulfanyl group can act as a soft nucleophile, facilitating reactions under mild conditions, while the imidazole ring can engage in various non-covalent interactions, enhancing selectivity and efficiency. Although specific studies on this compound are not directly available, insights can be drawn from related research, such as the use of sulfonated imidazoles as catalysts in organic transformations (Purdy et al., 2007)[https://consensus.app/papers/synthesis-crystal-structure-reactivity-alkali-silver-purdy/6c8790aceba25c74b66abf67f5106383/?utm_source=chatgpt].
Antimicrobial Activity
Compounds with structural features similar to 2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole have shown promising antimicrobial properties. The bromophenyl moiety, in conjunction with the imidazole ring, could contribute to the compound's potential activity against various pathogens. Studies on bromophenol derivatives, for example, have explored their antimicrobial efficacy (Zhao et al., 2004)[https://consensus.app/papers/bromophenol-derivatives-alga-rhodomela-confervoides-zhao/fbf3cf7f77b356a2a7cea99e30d0f277/?utm_source=chatgpt]. While direct evidence for this specific compound's antimicrobial activity is lacking, the structural similarities suggest a potential for such applications.
Material Science and Nanotechnology
The unique structural elements of 2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole, including the bromophenyl and sulfonyl groups, could make it a candidate for material science applications, particularly in the development of novel nanomaterials. These functional groups might facilitate the compound's integration into larger molecular frameworks or enhance its interaction with metal surfaces, potentially leading to applications in catalysis, sensor technology, or as building blocks for nanoscale devices. Although there are no direct studies on this compound in such contexts, research on similar bromophenyl and sulfonyl-containing compounds indicates this potential (Pokhodylo & Obushak, 2019)[https://consensus.app/papers/synthesis-123triazolo15aquinoline-pokhodylo/01e7cc366a735924b3cfd9e9c6a5b41a/?utm_source=chatgpt].
Mechanism of Action
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOZJDKDYBYFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Ethyl-N-[2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2995717.png)
![N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2995718.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2995720.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995721.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2995723.png)


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2995727.png)
![6-[(4-nitrobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2995729.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2995733.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]piperidine-4-carboxamide](/img/structure/B2995735.png)